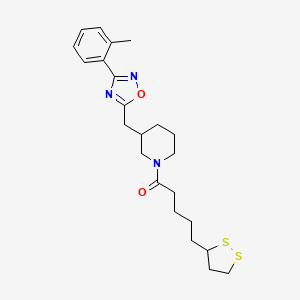
5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.64. The purity is usually 95%.
BenchChem offers high-quality 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives similar to the mentioned compound, particularly those involving 1,2,4-oxadiazole rings and piperidine moieties, have been synthesized and evaluated for their antimicrobial properties. For instance, Krolenko, Vlasov, and Zhuravel (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which exhibited strong antimicrobial activity. Their study performed a detailed structure–activity relationship analysis of these compounds, highlighting the potential of such structures in antimicrobial drug development Krolenko, Vlasov, & Zhuravel, 2016.
Photochemical Properties and Kinetics
Another aspect of research involves the photochemistry of compounds with similar structural features, such as oxadiazoline derivatives. Tae, Zhu, Platz, Pezacki, and Warkentin (1999) explored the photochemistry of certain oxadiazoline compounds, leading to interesting fragmentation behaviors that are relevant for understanding the chemical kinetics and potential applications of such molecules in various fields, including material science and pharmaceutical chemistry Tae, Zhu, Platz, Pezacki, & Warkentin, 1999.
Biological Evaluations and Potential Therapeutic Applications
Further research by Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, and Fatmi (2016) focused on synthesizing new 1,3,4-oxadiazole bearing compounds with piperidin-1-ylsulfonyl moieties, investigating their biological activities. These compounds were evaluated for their enzyme inhibitory activities and molecular docking studies, indicating their potential as candidates for therapeutic applications, especially in the context of neurodegenerative diseases and cancer Khalid et al., 2016.
Antioxidant and Cytotoxic Activities
Mistry, Patel, Keum, and Kim (2016) developed 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines and evaluated them for their antioxidant and cytotoxic activities. Their findings suggest that these compounds could serve as potent agents in treating oxidative stress-related conditions and certain types of cancers, showcasing the versatility of such chemical structures in medicinal chemistry Mistry, Patel, Keum, & Kim, 2016.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S2/c1-17-7-2-4-10-20(17)23-24-21(28-25-23)15-18-8-6-13-26(16-18)22(27)11-5-3-9-19-12-14-29-30-19/h2,4,7,10,18-19H,3,5-6,8-9,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRQOPGYHOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCCCC4CCSS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2923974.png)
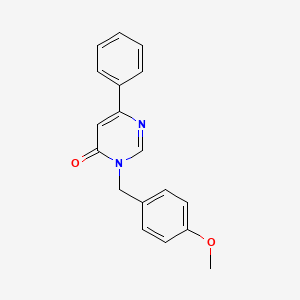
![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)
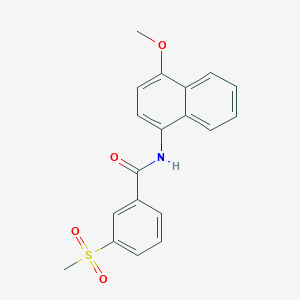
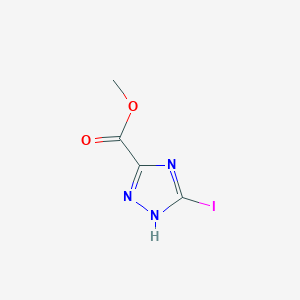
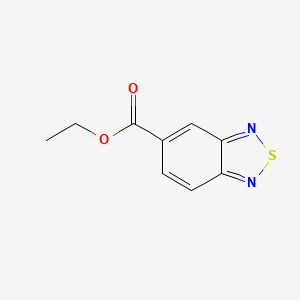
![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)
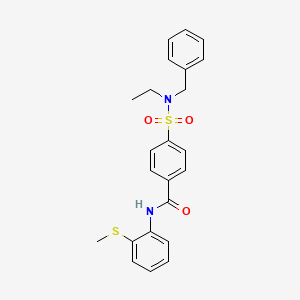
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)
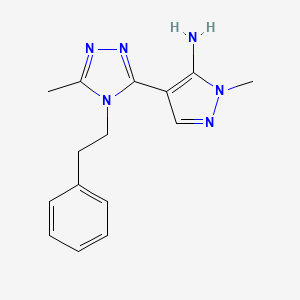
![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)